

# The ACCELERATE Trial: A Technical Guide to Understanding its Clinical Futility

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## Compound of Interest

Compound Name: *Evacetrapib*

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This in-depth technical guide provides a comprehensive analysis of the ACCELERATE (Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with **Evacetrapib** in Patients at a High-Risk for Vascular Outcomes) trial. The trial was a pivotal phase 3 study designed to evaluate the efficacy and safety of the cholesteryl ester transfer protein (CETP) inhibitor, **evacetrapib**, in reducing major adverse cardiovascular events. Despite demonstrating profound positive effects on lipid profiles, the trial was terminated prematurely for futility, offering critical insights into the complexities of cardiovascular drug development and the limitations of surrogate endpoints.

## Executive Summary

The ACCELERATE trial was a multicenter, randomized, double-blind, placebo-controlled study that enrolled 12,092 patients at high risk for vascular disease.[1][2] The primary objective was to determine if **evacetrapib**, when added to standard medical therapy, could reduce the incidence of major adverse cardiovascular events.[2] The trial was stopped early by the data and safety monitoring board due to a lack of efficacy.[3][4] While **evacetrapib** produced a dramatic increase in high-density lipoprotein (HDL) cholesterol and a significant decrease in low-density lipoprotein (LDL) cholesterol, these favorable lipid modifications did not translate into a reduction in cardiovascular events.[3][5] This guide will dissect the trial's methodology, present the key data, and explore the potential reasons for its clinical futility.

## Experimental Protocols

### Study Design and Oversight

The ACCELERATE trial was a phase 3, multicenter, randomized, double-blind, placebo-controlled study conducted at over 540 sites globally.[2][5] The trial was designed to assess the superiority of **evacetrapib** over placebo in reducing cardiovascular outcomes in high-risk patients.[1] An independent data and safety monitoring board oversaw the safety of the participants and the integrity of the trial data, ultimately recommending the early termination due to futility.[3][4]

### Patient Population

A total of 12,092 patients were enrolled in the trial.[1][2] To be eligible, patients had to have a history of high-risk vascular disease, including:

- Acute coronary syndrome within the past 30 to 365 days[1][2]
- Cerebrovascular atherosclerotic disease[3]
- Peripheral vascular arterial disease[3]
- Diabetes mellitus with known coronary artery disease[3]

Key exclusion criteria included:

- Recent (within 30 days) transient ischemic attack, ischemic stroke, or acute coronary syndrome[1]
- Severely elevated blood pressure ( $\geq 180/110$  mm Hg)[1]
- History of hemorrhagic stroke or intracranial hemorrhage[1]
- New York Heart Association class III or IV congestive heart failure[1]
- Significant renal or liver disease[1]
- History of malignancy within the preceding 3 years[1]

## Randomization and Treatment

Patients were randomly assigned in a 1:1 ratio to receive either 130 mg of **evacetrapib** or a matching placebo daily.<sup>[3][5]</sup> This was in addition to standard medical therapy for cardiovascular risk reduction, which included statins for the majority of patients.<sup>[5]</sup>

## Endpoints

The primary efficacy endpoint was the time to the first occurrence of any component of a composite of:

- Death from cardiovascular causes<sup>[3]</sup>
- Myocardial infarction<sup>[3]</sup>
- Stroke<sup>[3]</sup>
- Coronary revascularization<sup>[3]</sup>
- Hospitalization for unstable angina<sup>[3]</sup>

The key secondary efficacy endpoint was a composite of cardiovascular death, myocardial infarction, and stroke.<sup>[2]</sup> Other secondary endpoints included changes in lipid levels and the incidence of adverse events.<sup>[1]</sup>

## Data Presentation

The following tables summarize the key quantitative data from the ACCELERATE trial.

Table 1: Baseline Demographics and Clinical Characteristics

Characteristic	Evacetrapib (n=6,038)	Placebo (n=6,054)
Mean Age (years)	65	65
Female (%)	23	23
Diabetes Mellitus (%)	68	68
Prior Myocardial Infarction (%)	67	67
Peripheral Arterial Disease (%)	14	14
High-Intensity Statin Use (%)	46	46
Mean LDL-C (mg/dL)	81	81
Mean HDL-C (mg/dL)	45	45

Data sourced from ACC/AHA Clinical Trial Information.[\[1\]](#)

Table 2: Effects of **Evacetrapib** on Plasma Lipids and Lipoproteins at 3 Months

Lipid Parameter	Evacetrapib	Placebo
Mean LDL-C Change (%)	-31.1	+6.0
Mean HDL-C Change (%)	+133.2	+1.6

Data sourced from the New England Journal of Medicine.[\[3\]](#)

Table 3: Primary and Secondary Efficacy Endpoints

Endpoint	Evacetrapib (Events, %)	Placebo (Events, %)	Hazard Ratio (95% CI)	p-value
Primary Composite Endpoint	12.9	12.8	1.01 (0.91 - 1.11)	0.91
CV Death	7.2	7.3	-	0.73
Myocardial Infarction	4.2	4.2	-	0.97
Stroke	1.5	1.6	-	0.82
All-Cause Mortality	3.8	4.1	-	0.06

Data sourced from the New England Journal of Medicine and ACC/AHA Clinical Trial Information.[\[1\]](#)[\[3\]](#)

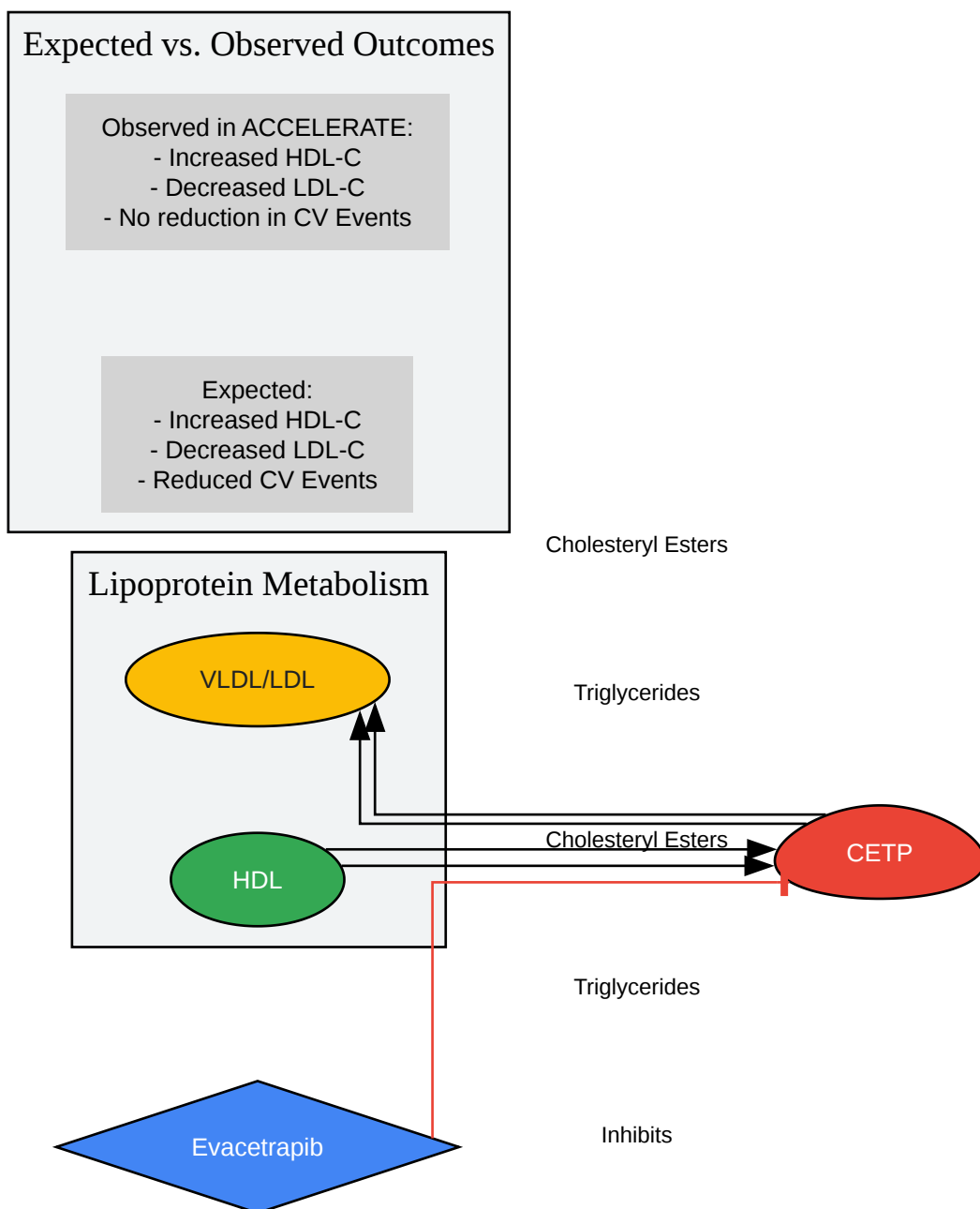
Table 4: Key Safety Outcomes

Safety Outcome	Evacetrapib (%)	Placebo (%)	p-value
Drug Discontinuation due to Adverse Events	8.6	8.7	0.86
New-Onset Hypertension	11.4	10.1	<0.05
Mean Change in hs- CRP	+4.6	-8.0	-

Data sourced from ACC/AHA Clinical Trial Information.[\[1\]](#)

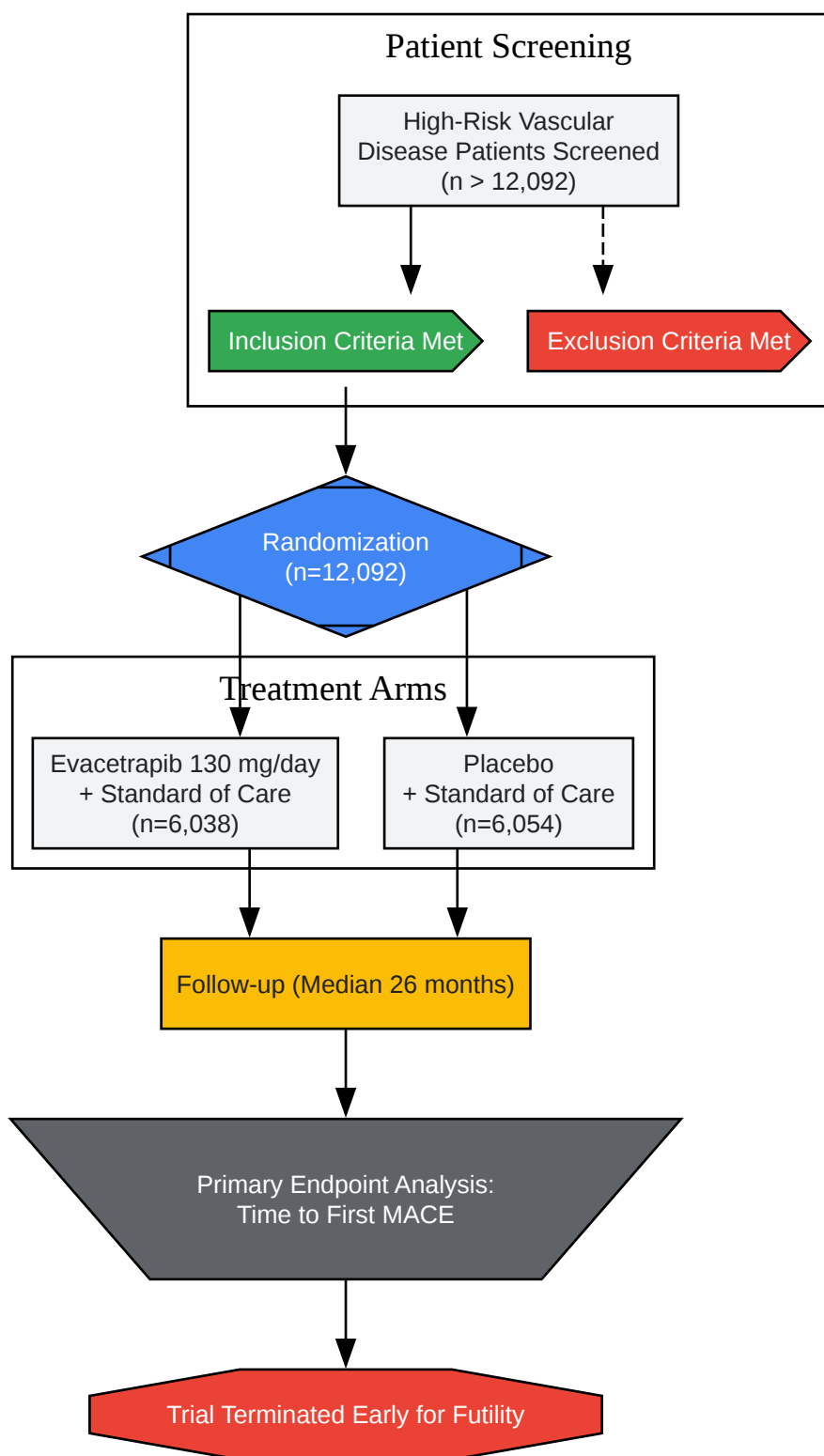
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